molecular formula C29H27N B8562237 4-Methyl-N-(4-methylphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline CAS No. 90884-12-1

4-Methyl-N-(4-methylphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline

Cat. No. B8562237
M. Wt: 389.5 g/mol
InChI Key: QIHJIPVNXXFGEW-UHFFFAOYSA-N
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Patent
US07276627B2

Procedure details

Following the general procedure, Pd2dba3 (18.3 mg, 2 mol %), NaO-t-Bu (336 mg, 3.5 mmol), P(isoBuNCH2CH2)3N (13.6 mg, 4 mol %), 4-aminostyrene (119 mg, 1 mmol), 4-Iodotoluene (698 mg, 3.2 mmol), and 10 mL of dry toluene at 110° C. for 16 h. produced (5) N,N-bis(4-methylphenyl)-4-[2-(4-methylphenyl) ethenyl]benzenamine (338 mg, 87%) as the sole product after chromatography with 1% EtOAc/hexane mixture. (See Entry 9 of Table 2).
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
336 mg
Type
reactant
Reaction Step Two
Quantity
119 mg
Type
reactant
Reaction Step Three
Quantity
698 mg
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five
Quantity
18.3 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
O([C:3]([CH3:6])([CH3:5])[CH3:4])[Na].[NH2:7][C:8]1[CH:15]=[CH:14][C:11]([CH:12]=[CH2:13])=[CH:10][CH:9]=1.I[C:17]1[CH:22]=[CH:21][C:20]([CH3:23])=[CH:19][CH:18]=1.[C:24]1([CH3:30])[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.CCOC(C)=O.[CH3:37][CH2:38][CH2:39]CCC>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH3:4][C:3]1[CH:6]=[CH:39][C:38]([N:7]([C:27]2[CH:28]=[CH:29][C:24]([CH3:30])=[CH:25][CH:26]=2)[C:8]2[CH:15]=[CH:14][C:11]([CH:12]=[CH:13][C:17]3[CH:22]=[CH:21][C:20]([CH3:23])=[CH:19][CH:18]=3)=[CH:10][CH:9]=2)=[CH:37][CH:5]=1 |f:4.5,6.7.8.9.10|

Inputs

Step One
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C.CCCCCC
Step Two
Name
Quantity
336 mg
Type
reactant
Smiles
O([Na])C(C)(C)C
Step Three
Name
Quantity
119 mg
Type
reactant
Smiles
NC1=CC=C(C=C)C=C1
Step Four
Name
Quantity
698 mg
Type
reactant
Smiles
IC1=CC=C(C=C1)C
Step Five
Name
Quantity
10 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
18.3 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 110° C.
CUSTOM
Type
CUSTOM
Details
for 16 h.
Duration
16 h

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)N(C1=CC=C(C=C1)C=CC1=CC=C(C=C1)C)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 338 mg
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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